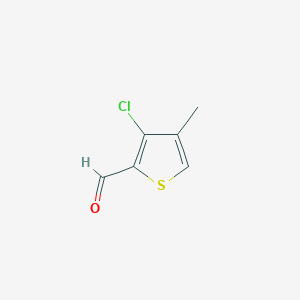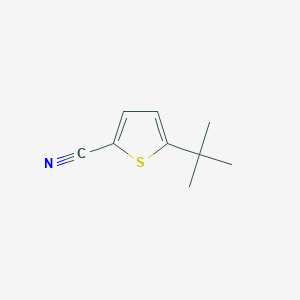
N-(4-(diméthylamino)phényl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic compound that features a combination of indole, benzylsulfonyl, and dimethylaminophenyl groups
Applications De Recherche Scientifique
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
Indole Derivatives
The compound is an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the indole core, followed by the introduction of the benzylsulfonyl group and the dimethylaminophenylacetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group typically yields sulfone derivatives, while reduction of a nitro group results in an amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(methylamino)phenyl)acetamide
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(ethylamino)phenyl)acetamide
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(propylamino)phenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in its applications.
Propriétés
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-27(2)21-14-12-20(13-15-21)26-25(29)17-28-16-24(22-10-6-7-11-23(22)28)32(30,31)18-19-8-4-3-5-9-19/h3-16H,17-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQJGEHYMOHVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide](/img/structure/B2548199.png)

![1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one](/img/structure/B2548204.png)

![N-[(4-chlorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2548208.png)







![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
